5-(Butan-2-yl)cyclohexane-1,3-dione
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Overview
Description
5-(Butan-2-yl)cyclohexane-1,3-dione is a cyclic diketone with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol
Preparation Methods
The synthesis of 5-(Butan-2-yl)cyclohexane-1,3-dione can be achieved through various methods. One common approach involves the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule This method is convenient and avoids the use of more hazardous cyanide reagents
Chemical Reactions Analysis
5-(Butan-2-yl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane and hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different diketone derivatives, while reduction reactions could produce various alcohols.
Scientific Research Applications
This compound has potential applications in various fields of research and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. Additionally, 5-(Butan-2-yl)cyclohexane-1,3-dione could be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)cyclohexane-1,3-dione is not well-documented in the literature. as a cyclic diketone, it is likely to interact with various molecular targets and pathways in biological systems. Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
5-(Butan-2-yl)cyclohexane-1,3-dione can be compared to other cyclic diketones, such as 1,3-cyclohexanedione and its derivatives . These compounds share similar structural features and chemical properties, but this compound is unique due to the presence of the butan-2-yl substituent. This structural difference may confer distinct reactivity and biological activity compared to other cyclic diketones.
Properties
IUPAC Name |
5-butan-2-ylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-7(2)8-4-9(11)6-10(12)5-8/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEMJWNRMQWCQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CC(=O)CC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605364 |
Source
|
Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-91-5 |
Source
|
Record name | 5-(Butan-2-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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